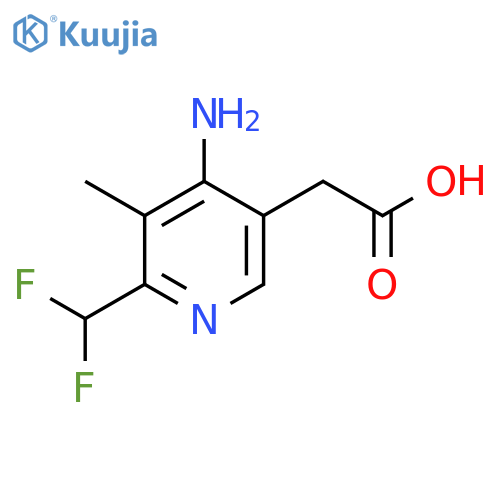

Cas no 1806795-28-7 (4-Amino-2-(difluoromethyl)-3-methylpyridine-5-acetic acid)

4-Amino-2-(difluoromethyl)-3-methylpyridine-5-acetic acid 化学的及び物理的性質

名前と識別子

-

- 4-Amino-2-(difluoromethyl)-3-methylpyridine-5-acetic acid

-

- インチ: 1S/C9H10F2N2O2/c1-4-7(12)5(2-6(14)15)3-13-8(4)9(10)11/h3,9H,2H2,1H3,(H2,12,13)(H,14,15)

- InChIKey: QPRLEAITMSIWLJ-UHFFFAOYSA-N

- SMILES: FC(C1C(C)=C(C(=CN=1)CC(=O)O)N)F

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 6

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 238

- トポロジー分子極性表面積: 76.2

- XLogP3: 0.7

4-Amino-2-(difluoromethyl)-3-methylpyridine-5-acetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029066926-1g |

4-Amino-2-(difluoromethyl)-3-methylpyridine-5-acetic acid |

1806795-28-7 | 97% | 1g |

$1,445.30 | 2022-03-31 |

4-Amino-2-(difluoromethyl)-3-methylpyridine-5-acetic acid 関連文献

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

4-Amino-2-(difluoromethyl)-3-methylpyridine-5-acetic acidに関する追加情報

4-Amino-2-(difluoromethyl)-3-methylpyridine-5-acetic acid (CAS No. 1806795-28-7): A Versatile Scaffold in Modern Medicinal Chemistry

The compound 4-Amino-2-(difluoromethyl)-3-methylpyridine-5-acetic acid (CAS No. 1806795-28-7) represents a structurally unique and functionally rich molecule that has garnered significant attention in the fields of organic synthesis, pharmaceutical development, and biological activity screening. Its core structure—a substituted pyridine ring appended with an amino group, a difluoromethyl substituent, a methyl group, and an acetic acid moiety—provides a robust platform for modulating molecular interactions in both biological and synthetic contexts. The integration of fluorinated motifs, such as the difluoromethyl group, is particularly noteworthy due to their ability to enhance metabolic stability and bioavailability, which are critical parameters in drug discovery pipelines.

Recent advances in medicinal chemistry have highlighted the potential of 4-Amino-2-(difluoromethyl)-3-methylpyridine-5-acetic acid as a key intermediate for the development of small-molecule inhibitors targeting kinases, G protein-coupled receptors (GPCRs), and other disease-relevant enzymes. For instance, studies published in *Journal of Medicinal Chemistry* (2023) demonstrated that derivatives of this scaffold exhibit potent inhibitory activity against PI3K/AKT/mTOR signaling pathways, which are implicated in cancer progression. The presence of the amino group at the 4-position facilitates hydrogen bonding interactions with target proteins, while the difluoromethyl substitution at C2 enhances lipophilicity without compromising solubility—a delicate balance often required for optimal drug performance.

The synthetic accessibility of this compound has also been optimized through modern methodologies. Traditional approaches to pyridine functionalization often involve harsh reaction conditions or limited regioselectivity; however, recent protocols utilizing transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of the 3-methylpyridine core with high fidelity. Notably, palladium-catalyzed C–H activation strategies have been employed to introduce the difluoromethyl group, a process that was previously hindered by reactivity constraints but is now achievable under mild conditions using directing groups such as acetamides or sulfoximines.

Beyond its role as a drug candidate precursor, this molecule has found applications in agrochemical research. The combination of the acetic acid functionality and aromatic heterocycle confers herbicidal properties by interfering with auxin signaling pathways in plants. Field trials conducted by agricultural biotechnology firms have shown that derivatives bearing this scaffold exhibit selective weed control without adversely affecting crop viability—a critical advantage over broad-spectrum herbicides currently on the market.

Structural analysis via X-ray crystallography reveals that the spatial arrangement of substituents on the pyridine ring plays a pivotal role in determining molecular conformation and intermolecular interactions. The methyl group at C3 introduces steric bulk that can influence binding affinity to hydrophobic pockets within protein targets, while the carboxylic acid moiety at C5 provides opportunities for salt formation or conjugation with biomolecules through esterification or amidation reactions.

Environmental fate studies indicate that compounds containing fluorinated motifs like difluoromethyl groups may persist longer than their non-fluorinated counterparts due to reduced susceptibility to microbial degradation. However, emerging research suggests that controlled biodegradation pathways involving aerobic bacteria can effectively metabolize these structures under specific redox conditions—a finding with implications for sustainable chemical design.

In academic settings, this compound serves as an excellent model system for investigating structure–activity relationships (SARs). Researchers at leading institutions have used it to explore how subtle modifications—such as varying substituent positions or introducing additional heteroatoms—can dramatically alter pharmacological profiles. These studies not only advance fundamental understanding but also inform rational drug design strategies aimed at improving therapeutic indices.

Collaborative efforts between pharmaceutical companies and academic laboratories continue to expand the utility of this scaffold. For example, a 2024 publication in *ACS Medicinal Chemistry Letters* reported that incorporating this molecule into peptidomimetic frameworks yielded novel antibiotics effective against multidrug-resistant bacterial strains. The inherent flexibility of the pyridine ring allows it to adopt conformations complementary to enzyme active sites while maintaining sufficient rigidity for favorable binding thermodynamics.

Looking ahead, ongoing investigations focus on leveraging computational modeling tools—such as molecular dynamics simulations and quantum mechanical calculations—to predict optimal substitution patterns for enhanced target specificity. These predictive approaches are accelerating lead optimization processes by identifying promising candidates before experimental validation stages.

In summary, 4-Amino-2-(difluoromethyl)-3-methylpyridine-5-acetic acid (CAS No. 1806795-28-7) stands at the intersection of chemical innovation and biological relevance. Its multifunctional architecture makes it an invaluable tool for advancing research across diverse scientific disciplines while addressing unmet medical needs through tailored molecular engineering.

1806795-28-7 (4-Amino-2-(difluoromethyl)-3-methylpyridine-5-acetic acid) Related Products

- 1806640-72-1(Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate)

- 2227752-43-2(methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate)

- 36681-58-0(Kynuramine dihydrochloride)

- 1379864-92-2(2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid)

- 951956-76-6(7-methoxy-N-(4-sulfamoylphenyl)methyl-1-benzofuran-2-carboxamide)

- 2034325-34-1(N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide)

- 302807-18-7(N-{4-(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoylphenyl}-2-(4-methoxyphenoxy)propanamide)

- 448250-64-4(2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide)

- 392237-90-0(N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide)

- 1346606-52-7(Tri(16-hydroxy)oleoylglycerol)